molecular formula C10H12O B1211297 beta-Ethylstyrene oxide CAS No. 69140-50-7

beta-Ethylstyrene oxide

Katalognummer: B1211297
CAS-Nummer: 69140-50-7
Molekulargewicht: 148.2 g/mol
InChI-Schlüssel: BAFMBHJRYJBYQD-NXEZZACHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

beta-Ethylstyrene oxide is an organic compound with the molecular formula C10H12O. It is a type of oxirane, which is a three-membered cyclic ether. This compound is characterized by the presence of an ethyl group and a phenyl group attached to the oxirane ring. The compound is known for its applications in various fields, including organic synthesis and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of beta-Ethylstyrene oxide typically involves the reaction of styrene oxide with ethyl magnesium bromide in the presence of a catalyst. The reaction conditions often include a temperature range of 0-5°C and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through the epoxidation of cis-stilbene using peracids such as m-chloroperbenzoic acid. This method ensures high yield and purity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: beta-Ethylstyrene oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

beta-Ethylstyrene oxide has several applications in scientific research:

Wirkmechanismus

The mechanism of action of beta-Ethylstyrene oxide involves the interaction of the oxirane ring with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles such as proteins and DNA. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions are crucial for understanding the compound’s biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: beta-Ethylstyrene oxide is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research .

Eigenschaften

CAS-Nummer

69140-50-7

Molekularformel

C10H12O

Molekulargewicht

148.2 g/mol

IUPAC-Name

(2R,3S)-2-ethyl-3-phenyloxirane

InChI

InChI=1S/C10H12O/c1-2-9-10(11-9)8-6-4-3-5-7-8/h3-7,9-10H,2H2,1H3/t9-,10+/m1/s1

InChI-Schlüssel

BAFMBHJRYJBYQD-NXEZZACHSA-N

SMILES

CCC1C(O1)C2=CC=CC=C2

Isomerische SMILES

CC[C@@H]1[C@H](O1)C2=CC=CC=C2

Kanonische SMILES

CCC1C(O1)C2=CC=CC=C2

Synonyme

1-phenyl-1,2-epoxybutane
beta-ethylstyrene 7,8-oxide
beta-ethylstyrene oxide
beta-ethylstyrene oxide, (trans)-isomer
trans-8-ethylstyrene 7,8-oxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.